lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate
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Overview
Description
Lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate is a complex organic compound that features a lithium ion coordinated to a thiazole ring substituted with a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate typically involves a multi-step process. One common method includes the bromine-lithium exchange reaction under non-cryogenic conditions. This involves the lithiation of 2,3-dibromopyridine using a lithium reagent such as TMSCH2Li in the presence of a base like 2-dimethylaminoethanol . The reaction is carried out in hexane at 0°C, followed by the addition of the appropriate electrophile to form the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the thiazole ring.
Scientific Research Applications
Lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can bind to specific sites on proteins, modulating their activity. The thiazole ring can participate in electron transfer processes, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 4-(5-bromopyridin-2-yl)oxane-4-carboxylate
- Lithium(1+) ion 2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate
Uniqueness
Lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate is unique due to its specific substitution pattern and the presence of both a bromopyridine and a thiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
lithium;2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S.Li/c1-12(2,11(16)17)8-6-18-10(15-8)9-7(13)4-3-5-14-9;/h3-6H,1-2H3,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNOUIOZQYCCCY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=CSC(=N1)C2=C(C=CC=N2)Br)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrLiN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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